5-(Morpholin-4-yl)isoquinolin-8-amine
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Overview
Description
5-(Morpholin-4-yl)isoquinolin-8-amine is a chemical compound with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol . This compound is used primarily for research purposes and is not intended for diagnostic or therapeutic use . It is a solid at room temperature and is often utilized in proteomics research .
Preparation Methods
The synthesis of 5-(Morpholin-4-yl)isoquinolin-8-amine involves several steps. One common method includes the reaction of isoquinoline derivatives with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5-(Morpholin-4-yl)isoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-(Morpholin-4-yl)isoquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic uses, such as targeting specific enzymes or pathways in disease models.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-yl)isoquinolin-8-amine involves its interaction with specific molecular targets. It acts by inhibiting certain kinases involved in cell cycle regulation and cytokinesis . This inhibition can lead to changes in cell behavior, making it a valuable tool in cancer research and other areas of biomedical research.
Comparison with Similar Compounds
5-(Morpholin-4-yl)isoquinolin-8-amine can be compared to other isoquinoline derivatives and morpholine-containing compounds. Similar compounds include:
Isoquinoline: A parent compound with a similar structure but lacking the morpholine group.
Morpholine: A simple heterocyclic amine that forms the basis for many derivatives.
Quinoline: Another heterocyclic compound with a structure similar to isoquinoline.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
5-morpholin-4-ylisoquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-12-1-2-13(16-5-7-17-8-6-16)10-3-4-15-9-11(10)12/h1-4,9H,5-8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSAZZQMIRKVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CN=CC3=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.